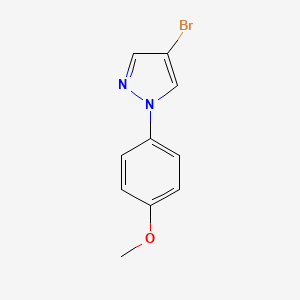

4-bromo-1-(4-methoxyphenyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-bromo-1-(4-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBWMAJYBWMUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Bromination of 1-(4-Methoxyphenyl)-1H-pyrazole

1.1 N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)

The most widely reported method involves bromination of 1-(4-methoxyphenyl)-1H-pyrazole using NBS in THF at room temperature.

- Substrate : 1-(4-Methoxyphenyl)-1H-pyrazole

- Reagent : NBS (1.1 equiv)

- Solvent : THF

- Conditions : 23°C, 3.5 hours

- Yield : 95%

- 1H NMR (CDCl3): δ 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 7.49 (s, 1H, pyrazole-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, OCH3).

- 13C NMR : δ 159.1 (C-O), 147.3 (C-Br), 133.0 (Ar-C), 120.8 (Ar-C), 114.7 (Ar-C), 94.4 (pyrazole-C).

- HRMS : m/z calcd for C10H9BrN2O [M]+: 252.99; found: 252.98.

Advantages : High yield, mild conditions, and scalability.

Cyclization of 3-Arylsydnones with 2-Aryl-1,1-dihalo-1-alkenes

This method constructs the pyrazole core while introducing the bromine atom.

- Substrates : 3-(4-Methoxyphenyl)sydnone and 2-aryl-1,1-dibromo-1-alkene

- Catalyst : Cs2CO3 (3 equiv)

- Solvent : Xylene

- Conditions : 160°C, 16 hours

- Yield : 82–90% (general range)

- IR : 1599 cm⁻¹ (C=O), 748 cm⁻¹ (C-Br).

- X-ray Crystallography : Confirms planar pyrazole structure and bromine positioning.

Limitations : Requires pre-synthesized sydnones and harsh heating.

Eco-Friendly Bromination Using N-Bromo Saccharin (NBSc)

An alternative to traditional brominating agents, NBSc offers improved sustainability.

- Substrate : 1-(4-Methoxyphenyl)-1H-pyrazole

- Reagent : NBSc (1.1 equiv)

- Solvent : Acetonitrile

- Conditions : Room temperature, 4 hours

- Yield : 87% (analogous compound)

Advantages : Avoids hazardous bromine gas and minimizes byproducts.

Comparative Analysis of Methods

| Method | Yield | Conditions | Eco-Friendliness | Complexity |

|---|---|---|---|---|

| NBS in THF | 95% | Mild (23°C) | Moderate | Low |

| Cyclization | 82–90% | Harsh (160°C) | Low | High |

| NBSc in Acetonitrile | 87% | Room temperature | High | Moderate |

- The NBS method is optimal for scalability and efficiency.

- NBSc provides a greener alternative but requires validation for the exact target compound.

- Cyclization is less practical due to multi-step synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole hydrides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Coupling: Palladium catalysts in the presence of a base and suitable ligands.

Major Products Formed

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of pyrazole hydrides.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Reaction Conditions

Common reagents and conditions for synthesis include:

- Substitution Reactions : Bromine can be replaced by nucleophiles like amines or thiols.

- Oxidation/Reduction : The compound can undergo oxidation to form pyrazole oxides or reduction to form hydrides.

- Coupling Reactions : It can participate in reactions such as Suzuki or Heck coupling to yield biaryl compounds.

Chemistry

In synthetic chemistry, 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole serves as a crucial building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with desired properties.

Biological Research

This compound is utilized as a probe to investigate biological processes involving pyrazole derivatives. Its interactions with specific molecular targets enable researchers to explore biochemical pathways and mechanisms.

Pharmaceutical Development

Given its structural characteristics, this compound shows promise in drug discovery and development. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects . The compound's unique properties may lead to the development of new therapeutic agents.

Industrial Applications

In industry, this compound is involved in the synthesis of agrochemicals, dyes, and other chemicals. Its versatility makes it valuable in producing various industrial products.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives, including this compound:

- A review on pyrazoles emphasizes their pharmacological importance and diverse therapeutic applications . The presence of the pyrazole nucleus in drugs like celecoxib (an anti-inflammatory) illustrates its significance in medicinal chemistry.

- Research has shown that pyrazoles can exhibit anti-cancer properties, making them targets for further investigation in oncology . The unique substituents on compounds like this compound may enhance their efficacy against specific cancer types.

Mecanismo De Acción

The mechanism of action of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Derivatives

Electronic and Steric Effects

- Spectroscopic data (¹H NMR, IR) for this compound are well-documented .

- 4-Bromo-1-(4-methylphenyl)-1H-pyrazole (CAS: 957034-98-9): The methyl group is less polar than methoxy, leading to weaker intermolecular interactions. Safety data indicate it requires careful handling due to unspecified hazards .

- Chloro vs. Bromo Derivatives : Chloro analogs (e.g., 4-chlorophenyl derivatives) exhibit smaller atomic radii and lower polarizability, which may reduce steric hindrance and alter crystal packing compared to bromo-substituted compounds .

Functional Group Variations

- Ethyl 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (Compound 4g): The addition of an ester group enhances molecular weight (MW: ~400) and introduces a reactive site for further derivatization. Melting points for such esters range from 97–158°C, depending on substituents .

- This structural variation impacts reactivity in nucleophilic substitutions .

Spectroscopic and Physical Properties

Key Spectral Data

- IR Spectroscopy : The target compound’s methoxy group is expected to show a C–O stretch near 1250 cm⁻¹, while brominated pyrazoles exhibit Br–C vibrations around 600 cm⁻¹ .

- NMR Spectroscopy : The 4-methoxyphenyl group in the target compound would display a singlet for the methoxy protons at δ ~3.8 and aromatic protons at δ 6.8–7.5, similar to analogs in .

Physical Properties

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar analogs like 4-bromo-1-(4-methylphenyl)-1H-pyrazole.

- Melting Points: Esters with methoxyphenyl groups (e.g., Compound 4g: 109–110°C) generally have higher melting points than non-functionalized derivatives .

Data Tables

Table 1: Structural and Physical Comparison of Selected Pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 4-Bromo-1-(4-methoxyphenyl)-1H-pyrazole | 1215007-02-5 | C₁₀H₉BrN₂O | 253.10 | Not reported | 4-methoxyphenyl, Br |

| 4-Bromo-1-phenyl-1H-pyrazole | Not specified | C₉H₇BrN₂ | 223.06 | Not reported | Phenyl, Br |

| Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | Not specified | C₂₀H₁₈BrN₂O₃ | ~400 | 109–110 | Ester, 4-methoxyphenyl |

| 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | 663941-72-8 | C₅H₆BrClN₂ | 209.47 | Not reported | Chloroethyl, Br |

Table 2: Spectroscopic Signatures

| Compound Type | IR Features (cm⁻¹) | ¹H NMR Shifts (δ, ppm) |

|---|---|---|

| 4-Methoxyphenyl-substituted | 1250 (C–O), 600 (Br–C) | 3.8 (OCH₃), 6.8–7.5 (Ar–H) |

| Phenyl-substituted | 600 (Br–C) | 7.2–7.6 (Ar–H) |

| Ester-functionalized | 1720 (C=O), 1250 (C–O) | 1.2 (CH₃), 4.2 (CH₂) |

Actividad Biológica

4-Bromo-1-(4-methoxyphenyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C10H10BrN3O

- Molecular Weight : 271.11 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro assays revealed that it induces cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). Specifically, treatment with this compound resulted in a significant increase in the G1 and G2/M phases of the cell cycle, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This effect may be attributed to its ability to modulate signaling pathways involved in inflammation, providing a basis for its use in treating inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways associated with growth and inflammation.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A detailed study on the anticancer properties highlighted that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis showed that at concentrations as low as 5 mM, there was a significant increase in apoptotic cells compared to control groups .

Data Tables

Q & A

Q. Q: What is a standard synthetic route for 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole?

A: The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines. For example, 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone reacts with 4-methoxybenzaldehyde under acidic conditions, followed by bromination using N-bromosuccinimide (NBS). Characterization involves FT-IR, -NMR, and mass spectrometry to confirm regioselectivity and purity .

Advanced Functionalization

Q. Q: How can copper-catalyzed strategies enhance functionalization of this pyrazole?

A: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables triazole hybrid formation. For instance, 3-azido-1-(4-bromobenzyl)pyrazole reacts with 1-ethynyl-4-methoxybenzene in THF/water (1:1) with CuSO/sodium ascorbate at 50°C for 16 hours, yielding triazole derivatives (61% yield). This method is scalable and regioselective .

Structural Characterization

Q. Q: Which techniques reliably determine the crystal structure of this compound?

A: Single-crystal X-ray diffraction (XRD) is the gold standard. XRD data (e.g., orthorhombic system, space group P222) reveal bond lengths (C–Br: ~1.89 Å) and dihedral angles between the pyrazole and aryl rings (e.g., 15.7°), critical for understanding steric and electronic effects .

Photophysical Properties

Q. Q: How does solvent polarity influence its photophysical behavior?

A: Emission spectra in polar solvents (e.g., DMSO) show bathochromic shifts (λ = 356 nm) due to stabilization of the excited state. Solvatochromism studies using Kamlet-Taft parameters quantify polarity-dependent Stokes shifts, aiding in sensor design .

Biological Screening

Q. Q: What in vitro assays assess antimicrobial activity of derivatives?

A: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains measure inhibition zones. Minimum inhibitory concentration (MIC) values correlate with substituent electronegativity; brominated derivatives show enhanced activity .

Mechanistic Studies

Q. Q: How is σ1_11 receptor antagonism evaluated for this compound?

A: Radioligand binding assays using guinea pig brain membranes and [H]-(+)-pentazocine determine K values. Competitive displacement curves (IC ~ 12 nM) confirm high affinity, validated via molecular docking (e.g., Glide SP scoring) .

Crystallographic Interactions

Q. Q: What intermolecular forces stabilize its crystal packing?

A: C–H···π (2.8–3.1 Å) and π–π stacking (3.4 Å centroid distances) dominate. These interactions, along with halogen bonding (Br···N: 3.3 Å), are visualized using Mercury software and Hirshfeld surface analysis .

Structure-Activity Relationships (SAR)

Q. Q: How do substituents modulate bioactivity?

A: Electron-withdrawing groups (e.g., Br, CF) at C4 improve antimicrobial and anticancer potency. For example, 4-bromo derivatives exhibit IC = 8.2 µM against MCF-7 cells, compared to 23 µM for non-halogenated analogues .

Computational Modeling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.